molecular formula C19H19N5O2 B2382042 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194846-16-5

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2382042
CAS No.: 2194846-16-5
M. Wt: 349.394
InChI Key: BDOXSUBSJFAEAH-UHFFFAOYSA-N
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Description

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of quinoxaline-6-carboxylic acid with piperidine-4-carboxaldehyde, followed by cyclization with urea or thiourea under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Known for their biological activities, including anticancer and antimicrobial properties.

    Piperidine derivatives: Widely used in pharmaceuticals for their diverse pharmacological effects.

    Dihydropyrimidinone derivatives: Studied for their potential as calcium channel blockers and antiviral agents.

Uniqueness

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of three distinct moieties, each contributing to its multifaceted chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various biological targets.

Properties

IUPAC Name

3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-18-3-6-20-13-24(18)12-14-4-9-23(10-5-14)19(26)15-1-2-16-17(11-15)22-8-7-21-16/h1-3,6-8,11,13-14H,4-5,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOXSUBSJFAEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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